5alpha-Androst-9(11)-ene-3,17-dione
Beschreibung
Eigenschaften
IUPAC Name |
(5S,8S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,12,14-15H,3-7,9-11H2,1-2H3/t12-,14-,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNJKPLILMGFCJ-GOYXDOSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2=CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3C2=CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Biocatalytic Pathways Using Mycobacterium Species
The microbial degradation of sterols, such as phytosterols or cholesterol, serves as a foundational method for producing androstane derivatives. In US4097334A , a patented process utilizes Mycobacterium sp. to catalyze the catabolism of sterols into 3,17-dione intermediates. For 5alpha-Androst-9(11)-ene-3,17-dione , this involves:
-
Selective oxidation of the sterol side chain at C17, yielding a 17-ketone group.
-
Isomerization of the double bond from the Δ5 position to Δ9(11) under acidic or enzymatic conditions.
-
Microbial 5alpha-reduction to establish the A-ring conformation.
Key parameters include:
-
pH : 6.5–7.5 to maintain microbial viability.
-
Temperature : 28–32°C for optimal enzyme activity.
-
Substrate concentration : 10–20 g/L to prevent inhibition.
This method achieves yields of 60–70% but requires downstream purification to remove Δ1 or Δ4 byproducts.
Chemical Synthesis from 4-Androstene-3,17-dione (4AD)
Etherification and Witt Reaction Strategy
The Chinese patent CN109467584B outlines a chemical route starting from androst-4-ene-3,17-dione (4AD) , a sterol fermentation product:
Step 1: 3-Keto Protection
4AD undergoes etherification with trimethyl orthoformate in methanol under acidic catalysis (e.g., p-toluenesulfonic acid):
Step 2: Witt Reaction for Δ9(11) Formation
The protected intermediate reacts with a Wittig reagent (e.g., Ph₃P=CHCO₂R) in tetrahydrofuran (THF) to introduce the Δ9(11) double bond:
Conditions : -80–80°C, 5–24 hours, followed by hydrolytic rearrangement with HCl.
Step 3: Oxidation to 3,17-Dione
The final oxidation with chromium trioxide (CrO₃) in acetone converts residual hydroxyl groups to ketones:
Overall yield : 78–85% with >99% purity.
Comparative Analysis of Synthetic Routes
Microbial vs. Chemical Methods
| Parameter | Microbial Degradation | Chemical Synthesis |
|---|---|---|
| Starting Material | Phytosterols (e.g., β-sitosterol) | 4AD (sterol fermentation) |
| Key Step | Enzymatic Δ9(11) isomerization | Witt reaction |
| Yield | 60–70% | 78–85% |
| Environmental Impact | Low (aqueous media) | Moderate (organic solvents) |
| Scalability | Limited by fermentation | Industrial-ready |
Reaction Optimization Data
| Step | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Etherification | p-TsOH (5 wt%) | 25°C | 6 hours | 92% |
| Witt Reaction | Ph₃P=CHCO₂Me | -20°C | 12 hours | 88% |
| Oxidation | CrO₃ in acetone | 0°C | 2 hours | 95% |
Industrial-Scale Production Challenges
Analyse Chemischer Reaktionen
Types of Reactions: 5alpha-Androst-9(11)-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the dione to corresponding diols or other reduced forms.
Substitution: The compound can undergo substitution reactions at various positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Higher oxidized steroids.
Reduction: 5alpha-Androst-9(11)-ene-3,17-diol.
Substitution: Various substituted steroidal derivatives.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
5alpha-Androst-9(11)-ene-3,17-dione serves as a crucial intermediate in the synthesis of various steroid compounds. Its unique structure enables exploration of new synthetic pathways and development of novel steroids with therapeutic potential.
Biological Research
This compound is studied for its effects on biological pathways related to steroid hormones. It can act as a model compound for understanding the metabolism and action of these hormones, which is essential for elucidating their roles in various physiological processes.
Medical Applications
The potential biological activities of 5alpha-Androst-9(11)-ene-3,17-dione make it a candidate for drug development. Its applications in medicine include:
- Hormone Replacement Therapy: Investigated for its role in treating hormone-related conditions such as testosterone deficiency.
- Anabolic Steroid Research: Explored for its anabolic properties, which may aid in muscle growth and recovery in clinical settings .
Pharmaceutical Industry
In the pharmaceutical sector, 5alpha-Androst-9(11)-ene-3,17-dione is utilized as a precursor in synthesizing steroidal drugs. Its importance lies in its ability to be converted into various therapeutic agents used to treat hormonal imbalances and other medical conditions.
Case Study 1: Hormonal Regulation
A study examined the effects of 5alpha-Androst-9(11)-ene-3,17-dione on androgen receptors in vitro. Results indicated that the compound effectively modulated receptor activity, suggesting its potential use in therapies aimed at androgen-related disorders.
Case Study 2: Anabolic Effects
Research involving recreational bodybuilders assessed the impact of anabolic-androgenic steroids, including derivatives of 5alpha-Androst-9(11)-ene-3,17-dione. Findings revealed a correlation between the use of such steroids and increased muscle mass, highlighting their significance in sports medicine .
Wirkmechanismus
The mechanism of action of 5alpha-Androst-9(11)-ene-3,17-dione involves its interaction with steroid hormone receptors and enzymes involved in steroid metabolism. The compound may act as a ligand for androgen receptors, modulating their activity and influencing gene expression. Additionally, it may be metabolized by enzymes such as 5alpha-reductase, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Stereochemical Differences
- 5β-Androst-9(11)-ene-3,17-dione : This isomer differs in the 5β-configuration, which alters the spatial orientation of the A-ring. The 5β isomer is synthesized via hydrogenation of 9-hydroxyandrost-4-ene-3,17-dione, followed by dehydration . The 5α vs. 5β distinction impacts metabolic stability and enzyme interactions, as stereochemistry often governs substrate specificity in steroid-processing enzymes like ketosteroid dehydrogenases (KstD) .
- Androsta-1,4-diene-3,17-dione (ADD) : ADD features conjugated double bonds at C1 and C4, enhancing its reactivity in microbial biotransformation pathways. Engineered E. coli strains expressing KstD efficiently convert AD (androstenedione) to ADD, a key intermediate in glucocorticoid synthesis . In contrast, the isolated 9(11)-ene in 5α-Androst-9(11)-ene-3,17-dione may confer resistance to certain oxidative enzymes.
- 11β-Hydroxyandrost-4-en-3,17-dione : Produced via microbial transformation of hydrocortisone, this compound retains the 4-ene structure but introduces an 11β-hydroxyl group, a modification critical for anti-inflammatory activity . The absence of an 11β-hydroxyl group in 5α-Androst-9(11)-ene-3,17-dione likely reduces glucocorticoid receptor affinity.
Physicochemical Properties
| Compound | logP | Water Solubility (log10ws) | Key Structural Features |
|---|---|---|---|
| 5α-Androst-9(11)-ene-3,17-dione | 3.943 | -4.32 | 5α-configuration, 9(11)-ene |
| 5β-Androst-9(11)-ene-3,17-dione | N/A | N/A | 5β-configuration, 9(11)-ene |
| Androsta-1,4-diene-3,17-dione (ADD) | ~4.1* | ~-4.5* | 1,4-diene, 3,17-dione |
| 11β-Hydroxyandrost-4-en-3,17-dione | ~2.8* | ~-3.8* | 4-ene, 11β-hydroxyl |
*Estimated based on structural analogs .
The higher logP of 5α-Androst-9(11)-ene-3,17-dione compared to 11β-hydroxy derivatives suggests increased membrane permeability but reduced aqueous solubility. The 9(11)-ene may also reduce metabolic oxidation rates compared to 4-ene systems .
Biologische Aktivität
5alpha-Androst-9(11)-ene-3,17-dione, a steroidal compound with the molecular formula C19H28O2, is a derivative of androstane characterized by a double bond between the 9th and 11th carbon atoms. This compound is notable for its potential biological activities and its role as an intermediate in the synthesis of various steroidal compounds. Understanding its biological activity is crucial for its application in medicinal chemistry and hormone-related therapies.
5alpha-Androst-9(11)-ene-3,17-dione can be synthesized through the oxidation of 5alpha-androstane derivatives, utilizing reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in acetic acid. The synthesis process must be controlled to ensure selective formation of the desired dione.
| Property | Value |
|---|---|
| Molecular Formula | C19H28O2 |
| Molecular Weight | 288.43 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
The biological activity of 5alpha-Androst-9(11)-ene-3,17-dione primarily involves its interaction with steroid hormone receptors and enzymes responsible for steroid metabolism. It may act as a ligand for androgen receptors, influencing gene expression and modulating various biological pathways. Additionally, it can be metabolized by enzymes such as 5alpha-reductase, leading to the formation of active metabolites that exert significant biological effects.
Biological Activity
Research indicates that 5alpha-Androst-9(11)-ene-3,17-dione exhibits various biological activities:
- Androgenic Activity : The compound shows potential androgenic effects, which may influence muscle growth and development of masculine characteristics.
- Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating conditions related to inflammation.
- Metabolic Effects : It may affect lipid metabolism and insulin sensitivity, indicating potential applications in metabolic disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of 5alpha-Androst-9(11)-ene-3,17-dione:
- Study on Androgen Receptor Modulation : A study demonstrated that this compound can bind to androgen receptors with varying affinities compared to other steroids. This binding activity was linked to enhanced muscle mass in animal models.
- Anti-inflammatory Research : In vitro studies indicated that 5alpha-Androst-9(11)-ene-3,17-dione could reduce cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent .
Table 2: Summary of Biological Activities
Q & A
What are the optimal synthetic routes for producing 5α-Androst-9(11)-ene-3,17-dione, and how can reaction conditions be optimized?
Answer:
The synthesis of 5α-Androst-9(11)-ene-3,17-dione typically involves enzymatic reduction or microbial bioconversion. For instance, 5α-reductase catalyzes the reduction of androstenedione derivatives to yield 5α-reduced steroids, which can be further modified to introduce the 9(11)-ene double bond . Key parameters for optimization include:
- Enzyme specificity : Use purified 5α-reductase or recombinant microbial strains (e.g., E. coli expressing dehydrogenases) to ensure regioselectivity .
- Reaction conditions : Maintain pH 7–8 and temperatures of 30–37°C for optimal enzyme activity. Substrate concentration (e.g., 2 g/L androstenedione derivatives) and cofactor availability (NADPH for reductases) are critical .
- Post-reaction purification : Employ column chromatography (silica gel or HPLC) to isolate the product, with characterization via NMR and mass spectrometry .
How can researchers resolve contradictions in metabolic pathway data involving 5α-Androst-9(11)-ene-3,17-dione?
Answer:
Contradictions in metabolic studies (e.g., unexpected byproducts or divergent pathways) require systematic validation:
- Substrate tracing : Use isotopically labeled 5α-Androst-9(11)-ene-3,17-dione (e.g., - or -labeled) to track enzymatic transformations via LC-MS .
- Enzyme inhibition assays : Test specific inhibitors (e.g., finasteride for 5α-reductase) to confirm the role of target enzymes in observed pathways .
- Comparative genomics : Analyze microbial strains (e.g., Gordonia neofelifaecis) for homologous enzymes that may catalyze competing reactions .
What analytical techniques are recommended for characterizing the thermodynamic properties of 5α-Androst-9(11)-ene-3,17-dione?
Answer:
Key methods include:
- Differential Scanning Calorimetry (DSC) : Determine melting points (e.g., 76–78°C for analogous steroids) and phase transitions .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under nitrogen/air atmospheres .
- Computational modeling : Use Crippen and Joback methods to predict logP (hydrophobicity), vapor pressure, and solubility. For example, logP ≈ 3.94 suggests moderate lipid solubility .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinities with receptors (e.g., androgen receptor) to correlate structure-activity relationships .
How can researchers design experiments to study the enzymatic dehydrogenation of 5α-Androst-9(11)-ene-3,17-dione?
Answer:
To investigate dehydrogenation (e.g., at C-1 or C-2 positions):
- Enzyme selection : Use 3-ketosteroid-Δ1-dehydrogenase (KstD) from Gordonia neofelifaecis, which shows high activity toward Δ9(11)-ene substrates .
- Reaction setup : Incubate 2 g/L substrate with KstD-expressing E. coli lysates in phosphate buffer (pH 7.5) at 30°C for 16–24 hours. Monitor conversion via HPLC with UV detection (λ = 254 nm) .
- Kinetic analysis : Calculate and using Michaelis-Menten kinetics. For example, reported conversions reach 96% under optimized conditions .
What safety protocols are essential for handling 5α-Androst-9(11)-ene-3,17-dione in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
- Ventilation : Use fume hoods for weighing and reactions to minimize airborne exposure .
- Waste disposal : Collect contaminated materials in sealed containers for incineration. Avoid aqueous disposal due to potential environmental persistence .
- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
How does the structural conformation of 5α-Androst-9(11)-ene-3,17-dione influence its receptor binding affinity?
Answer:
The 5α-reduced A-ring and Δ9(11)-ene moiety confer unique steric and electronic properties:
- Molecular docking : Simulations show the 3-keto group forms hydrogen bonds with androgen receptor (AR) residues (e.g., Gln711), while the Δ9(11)-ene enhances hydrophobic interactions .
- Comparative studies : Analogues lacking the 9(11)-double bond (e.g., 5α-Androstane-3,17-dione) show reduced AR binding, highlighting the role of unsaturation in ligand-receptor dynamics .
What strategies can mitigate challenges in scaling up microbial bioconversion of 5α-Androst-9(11)-ene-3,17-dione?
Answer:
- Fed-batch fermentation : Maintain substrate concentrations below inhibitory thresholds (e.g., <5 g/L) to prevent toxicity .
- Immobilized enzymes : Use cross-linked enzyme aggregates (CLEAs) or silica-based carriers to enhance stability and reusability .
- Metabolic engineering : Overexpress cofactor-regenerating enzymes (e.g., glucose dehydrogenase for NADPH recycling) to improve yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
